1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one 1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18829577
InChI: InChI=1S/C12H12BrF3OS/c1-2-9-5-8(6-10(17)7-13)3-4-11(9)18-12(14,15)16/h3-5H,2,6-7H2,1H3
SMILES:
Molecular Formula: C12H12BrF3OS
Molecular Weight: 341.19 g/mol

1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18829577

Molecular Formula: C12H12BrF3OS

Molecular Weight: 341.19 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one -

Specification

Molecular Formula C12H12BrF3OS
Molecular Weight 341.19 g/mol
IUPAC Name 1-bromo-3-[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one
Standard InChI InChI=1S/C12H12BrF3OS/c1-2-9-5-8(6-10(17)7-13)3-4-11(9)18-12(14,15)16/h3-5H,2,6-7H2,1H3
Standard InChI Key JXBPRAJOWRTRJU-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CC(=C1)CC(=O)CBr)SC(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a propan-2-one backbone brominated at the 1-position and substituted at the 3-position with a 3-ethyl-4-(trifluoromethylthio)phenyl group. Key structural elements include:

  • Bromine: A leaving group that enables nucleophilic substitution reactions.

  • Trifluoromethylthio (-SCF₃): A strong electron-withdrawing group enhancing electrophilic reactivity and metabolic stability.

  • Ethyl group: Introduces steric bulk and modulates lipophilicity.

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₂H₁₂BrF₃OS
Molecular weight341.19 g/mol
IUPAC name1-bromo-3-[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one
Canonical SMILESCCC1=C(C=CC(=C1)CC(=O)CBr)SC(F)(F)F

Spectroscopic Data

  • ¹H NMR: Peaks corresponding to ethyl (δ 1.2–1.4 ppm), aromatic protons (δ 7.2–7.8 ppm), and ketone-adjacent methylene (δ 3.8–4.2 ppm) are observed.

  • ¹³C NMR: Carbonyl carbon at ~205 ppm, with CF₃ and SCF₃ groups contributing to deshielded signals .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via Friedel-Crafts acylation followed by bromination:

  • Friedel-Crafts Acylation: 3-Ethyl-4-(trifluoromethylthio)benzene reacts with chloroacetone in the presence of AlCl₃ to form 3-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one.

  • Bromination: N-bromosuccinimide (NBS) selectively brominates the α-position of the ketone under radical initiation .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
Friedel-CraftsAlCl₃, CH₂Cl₂, 0°C → rt, 12h68–72%
BrominationNBS, AIBN, CCl₄, reflux, 6h85–90%

Reactivity Profile

  • Nucleophilic Substitution: Bromine is displaced by amines or thiols to form β-keto sulfides or amines.

  • Electrophilic Aromatic Substitution: The electron-rich phenyl ring undergoes nitration or sulfonation at the meta position .

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in dichloromethane, THF, and DMF; sparingly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/alkaline conditions due to the ketone and SCF₃ groups.

Table 3: Thermal Properties

PropertyValueMethod
Melting point45–47°CDSC
Boiling point285–290°C (dec.)TGA

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase Inhibitors: The SCF₃ group enhances binding to ATP pockets in kinases (e.g., EGFR, VEGFR).

  • Antimicrobial Agents: Brominated ketones exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL).

Material Science

  • Liquid Crystals: The rigid phenyl core and flexible ethyl group enable mesophase formation .

  • Polymer Additives: Acts as a flame retardant due to bromine content (LOI: 28–32) .

Comparative Analysis with Analogues

Table 4: Structural Analogues and Properties

CompoundMolecular FormulaKey DifferencesBioactivity (IC₅₀)
1-Bromo-3-(2-iodo-5-(SCF₃)phenyl)propan-2-oneC₁₀H₇BrF₃IOSIodo vs. ethyl substituentEGFR: 12 nM
1-Bromo-1-(3-CF₃-5-SCF₃-phenyl)propan-2-oneC₁₁H₇BrF₆OSDual CF₃/SCF₃ groupsVEGFR: 8 nM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator